Spermine Prodrug-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

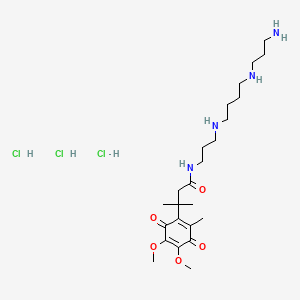

Molecular Formula |

C24H45Cl3N4O5 |

|---|---|

Molecular Weight |

576.0 g/mol |

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanamide;trihydrochloride |

InChI |

InChI=1S/C24H42N4O5.3ClH/c1-17-19(21(31)23(33-5)22(32-4)20(17)30)24(2,3)16-18(29)28-15-9-14-27-12-7-6-11-26-13-8-10-25;;;/h26-27H,6-16,25H2,1-5H3,(H,28,29);3*1H |

InChI Key |

LNERPLLMHDYJTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C(C)(C)CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Spermine Prodrug-1: A Targeted Approach to Intracellular Spermine Delivery

An In-depth Technical Guide on the Mechanism of Action, Preclinical Data, and Future Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spermine Prodrug-1 is an investigational molecule designed for the targeted intracellular delivery of spermine. Its mechanism of action is centered on a tripartite design that leverages the unique physiology of target cells for selective uptake and activation. This prodrug consists of: 1) a spermine moiety that facilitates uptake via the overexpressed polyamine transport system (PTS) in specific pathological conditions, 2) a redox-sensitive quinone "trigger," and 3) a "trimethyl lock (TML)" aryl "release mechanism." Following transport into the cell, the quinone trigger is reduced by the intracellular environment, initiating a rapid, intramolecular cyclization that releases unmodified spermine and an inert lactone byproduct. While primarily investigated as a spermine replacement therapy for Snyder-Robinson Syndrome (SRS), a genetic disorder characterized by spermine deficiency, the design principles of this compound hold significant potential for applications in oncology, where dysregulated polyamine metabolism and altered redox states are common hallmarks of cancer cells. This guide provides a comprehensive overview of the core mechanism, summarizes key preclinical data, details relevant experimental protocols, and explores the potential applications in drug development.

Core Mechanism of Action

The therapeutic strategy of this compound is based on a sophisticated, two-step activation process designed to ensure that the active molecule, spermine, is released preferentially inside target cells.

Step 1: Selective Cellular Uptake via the Polyamine Transport System (PTS)

The prodrug is engineered to be recognized and transported by the polyamine transport system (PTS).[1] Since one of the primary amino groups of the spermine molecule is masked as an amide in the prodrug, the molecule structurally resembles a substituted spermidine derivative, allowing it to be a substrate for the PTS.[1] In pathological states such as Snyder-Robinson Syndrome, and notably in many cancer types, the PTS is significantly upregulated to meet the high demand for polyamines required for rapid cell proliferation.[2] This differential expression allows the prodrug to accumulate in target cells at a higher concentration than in normal, healthy cells.

Step 2: Intracellular Redox-Activated Release

Once inside the cell, the prodrug is activated by the intracellular reducing environment (e.g., glutathione, NAD(P)H). The core of this activation lies in the redox-sensitive quinone "trigger."

-

Reduction of the Quinone: The quinone moiety of the prodrug is reduced to a hydroquinone.[1]

-

Intramolecular Cyclization: The formation of the hydroquinone initiates a rapid, intramolecular cyclization reaction. This reaction is facilitated by the "trimethyl lock (TML)" system, where steric strain from three methyl groups on the aryl ring promotes the formation of a more stable lactone.[1]

-

Spermine Release: This irreversible cyclization cleaves the amide bond linking spermine to the TML, releasing free, biologically active spermine and a stable lactone byproduct.

This mechanism ensures that the active spermine molecule is not released prematurely in the extracellular environment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and a general experimental workflow for evaluating the prodrug's efficacy.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow for Prodrug Evaluation.

Preclinical Data (Snyder-Robinson Syndrome Models)

The majority of published preclinical data for this compound comes from its evaluation in models of Snyder-Robinson Syndrome.

| Parameter | Cell Line / Model | Condition | Result | Reference |

| In Vitro Toxicity | Wild-type and SRS Mutant Fibroblasts | 72h incubation | IC50 > 100 µM | |

| Prodrug Stability | DMEM media + 15% FBS (37°C) | 24h incubation with Aminoguanidine | 93% of prodrug remains | |

| DMEM media + 15% FBS (37°C) | 24h incubation without Aminoguanidine | 65% of prodrug remains | ||

| PTS Affinity (Ki) | SRS Mutant Fibroblasts (CMS-26559) | Competitive uptake with ³H-spermidine | 2.50 ± 0.43 µM | |

| SRS Mutant Fibroblasts (CMS-23916) | Competitive uptake with ³H-spermidine | 3.28 ± 0.13 µM | ||

| PTS Transport Rate (Vmax) | SRS Mutant Fibroblasts (CMS-26559) | ³H-spermidine uptake | 0.50 ± 0.10 pmol/µg protein/min | |

| SRS Mutant Fibroblasts (CMS-23916) | ³H-spermidine uptake | 0.33 ± 0.07 pmol/µg protein/min | ||

| Polyamine Ratio | SRS Mutant Fibroblasts (CMS-23916) | Treatment with Prodrug-1 | Spermidine:Spermine ratio reduced from ~3.3 to ~2.62 | |

| In Vivo Efficacy | Drosophila model of SRS | Prodrug-1 (100 µM) in food | Significant extension of median survival | |

| Drosophila model of SRS | 20 days treatment | Increased in vivo spermine levels |

Potential for Oncology Drug Development

While this compound was initially developed for a rare genetic disease, its mechanism of action is highly relevant to cancer therapy. Many types of cancer exhibit dysregulated polyamine metabolism, characterized by elevated polyamine biosynthesis and increased expression of the polyamine transport system to fuel rapid proliferation. This upregulation of the PTS in tumor cells compared to normal tissues presents a therapeutic window for targeted drug delivery.

Furthermore, the redox-sensitive activation of the prodrug is particularly advantageous for targeting solid tumors, which often have a more reductive intracellular environment due to hypoxia and altered metabolism. By delivering a payload of spermine, which can be cytotoxic at high concentrations, this prodrug concept could potentially be adapted to selectively target and kill cancer cells. However, it must be noted that to date, public-domain studies evaluating the specific cytotoxicity and in vivo anti-tumor efficacy of the this compound described by Tantak et al. in cancer models have not been identified. Preclinical studies on other polyamine analogues, such as N1, N11-diethylnorspermine (DENSPM), have demonstrated anti-tumor effects, validating the polyamine pathway as a target in oncology.

Key Experimental Protocols

Cell Culture and In Vitro Treatment

-

Cell Lines: Snyder-Robinson Syndrome (SRS) patient-derived fibroblast cell lines (e.g., CMS-24949, CMS-26559, CMS-6233, CMS-23916) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: For experiments, cells are seeded in appropriate culture plates. After allowing cells to attach, the medium is replaced with fresh medium containing this compound, spermine, or vehicle control. Due to the presence of amine oxidases in bovine serum that can degrade polyamines, the amine oxidase inhibitor aminoguanidine (AG) is often co-administered at a concentration of 1 mM.

Analysis of Intracellular Polyamines by HPLC

This protocol allows for the quantification of intracellular polyamines to assess prodrug efficacy.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS), harvested, and centrifuged. The cell pellet is resuspended in a lysis buffer (e.g., 0.1 M HCl) and subjected to freeze-thaw cycles to ensure complete lysis.

-

Protein Quantification: An aliquot of the lysate is used to determine the total protein concentration using a standard method like the Bradford or BCA assay, which is used for normalization.

-

Derivatization: The remaining lysate is derivatized to allow for fluorescent detection of polyamines. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent.

-

HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Separation: Polyamines are separated using a gradient elution, typically with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: The eluted, derivatized polyamines are detected using a fluorescence detector. Excitation and emission wavelengths are set according to the specific derivatizing agent used.

-

Quantification: The concentration of each polyamine is determined by comparing the peak areas from the sample to those of known standards.

In Vivo Efficacy in Drosophila Model of SRS

-

Fly Stocks and Maintenance: Drosophila models with mutations analogous to human SRS are used. Flies are maintained on standard cornmeal-agar-molasses food at a controlled temperature (e.g., 25°C).

-

Drug Administration: this compound is mixed into the fly food at a specified concentration (e.g., 100 µM). Control groups receive food with the vehicle alone.

-

Survival Assay: The viability of the flies is monitored daily, and survival curves are generated to assess the therapeutic benefit of the prodrug.

-

Biochemical Analysis: After a defined treatment period (e.g., 20 days), flies can be collected for HPLC analysis of internal polyamine levels to confirm in vivo drug delivery and activity.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Spermine Prodrug-1

This technical guide provides a comprehensive overview of Spermine Prodrug-1, a redox-sensitive compound designed for the targeted intracellular delivery of spermine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical properties, and mechanism of action.

Chemical Structure and Properties

This compound is a complex molecule engineered with three key functional components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl "release mechanism," and the polyamine spermine as the active therapeutic agent.[1][2][3] The strategic inclusion of spermine in its structure facilitates uptake by the cell's natural polyamine transport system.[1][2]

The molecular formula of the hydrochloride salt of this compound is C24H45Cl3N4O5. The design of this prodrug renders one of the primary amino groups of spermine inactive by sequestering it within an amide bond, which also serves to protect it from degradation by amine oxidases.

Mechanism of Action: A Redox-Sensitive Release

The therapeutic action of this compound is initiated following its transport into the cell. The core of its activation lies in a two-step intracellular process.

-

Cellular Uptake and Reduction : The prodrug is first internalized by cells, a process aided by the polyamine transport system. Once inside, the quinone component of the molecule is reduced to a hydroquinone by the cell's natural reductive environment.

-

Intramolecular Cyclization and Spermine Release : The newly formed hydroquinone triggers a rapid intramolecular cyclization reaction. This process, facilitated by the "trimethyl lock" system, leads to the cleavage of the amide bond and the subsequent release of free spermine and a lactone byproduct.

This targeted release mechanism is particularly significant for conditions like Snyder Robinson Syndrome (SRS), a rare genetic disorder characterized by deficient intracellular spermine levels due to a mutation in the spermine synthase gene. By delivering spermine directly to the intracellular environment, the prodrug has been shown to rebalance the polyamine pools in fibroblasts derived from SRS patients.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While the full, detailed synthesis protocol is outlined in the supporting information of the primary research publication by Tantak et al. (2021), the general workflow involves the coupling of the three main components: the quinone trigger, the trimethyl lock, and spermine. This process requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Quantitative Data Summary

The biological activity and stability of this compound have been characterized through various in vitro experiments.

Table 1: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic effects of the prodrug on different fibroblast cell lines after 72 hours of incubation in the presence of 1 mM aminoguanidine (AG), an amine oxidase inhibitor.

| Cell Line | Genotype | IC50 (µM ± SD) |

| CMS-24949 | Wild-Type | 326.7 |

| CMS-26559 | SMS Mutant | 198.5 |

| CMS-6233 | SMS Mutant | 244.1 |

Data sourced from Tantak et al., 2021 and commercial suppliers.

Table 2: Stability of this compound in Cell Culture Media

The stability of the prodrug was assessed in Dulbecco's Modified Eagle Medium (DMEM) containing 15% Fetal Bovine Serum (FBS) at 37°C. The presence of aminoguanidine (AG) significantly improves the stability by inhibiting degradation by amine oxidases present in the serum.

| Time (hours) | % Prodrug Remaining (without AG) | % Prodrug Remaining (with 1 mM AG) |

| 0 | 100% | 100% |

| 24 | 65% | 93% |

| 72 | Not Reported | 64% |

Data from a single experiment as reported by Tantak et al., 2021.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

Prodrug Stability Assessment

This protocol outlines the procedure for determining the stability of this compound in a biological medium.

Methodology:

-

This compound is incubated in complete cell culture medium (DMEM with 15% FBS) at 37°C.

-

Parallel experiments are conducted in the presence and absence of 1 mM aminoguanidine (AG).

-

Samples are collected at specified time points (e.g., 0, 24, 48, and 72 hours).

-

The concentration of the remaining prodrug is quantified using High-Performance Liquid Chromatography (HPLC).

-

The percentage of the remaining prodrug is calculated by comparing the area under the curve (AUC) of the prodrug peak at different time points to the AUC at time zero.

Determination of Intracellular Polyamine Levels

This protocol is used to measure the effect of this compound on the intracellular concentrations of polyamines like spermine and spermidine.

Methodology:

-

Fibroblast cell lines (wild-type or SRS patient-derived) are cultured under standard conditions.

-

Cells are treated with a specified concentration of this compound (e.g., 5 µM), spermine, or a vehicle control for a designated period (e.g., 24 hours).

-

Following treatment, cells are harvested and lysed.

-

Intracellular polyamines are extracted from the cell lysates, typically using an acid extraction method.

-

The extracted polyamines are derivatized to allow for detection.

-

The derivatized polyamines are then separated and quantified using HPLC.

-

Polyamine concentrations are normalized to the total protein content of the cell lysate.

This in-depth guide provides a foundational understanding of this compound, a promising therapeutic candidate for Snyder Robinson Syndrome. The innovative design, leveraging a redox-sensitive release mechanism, offers a targeted approach to spermine replacement therapy. The provided data and protocols serve as a valuable resource for researchers and clinicians working on the development of novel treatments for rare genetic disorders.

References

- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Interaction of a Redox-Sensitive Spermine Prodrug with the Polyamine Transport System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel redox-sensitive spermine prodrug, herein referred to as Spermine Prodrug-1, and its interaction with the cellular polyamine transport system (PTS). This prodrug has been developed as a potential spermine replacement therapy for Snyder-Robinson Syndrome (SRS), a rare X-linked intellectual disability characterized by a deficiency in spermine synthase, leading to low intracellular spermine levels.[1] This document details the prodrug's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and illustrates relevant pathways and workflows.

Introduction to this compound and the Polyamine Transport System

Polyamines, including spermine, spermidine, and their precursor putrescine, are essential polycations crucial for cell growth, differentiation, and survival.[2][3] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport across the cell membrane.[2][3] The polyamine transport system is a critical component of this homeostasis, enabling cells to import extracellular polyamines. In conditions of polyamine deficiency, such as SRS, leveraging the PTS to deliver therapeutic molecules is a promising strategy.

This compound is a rationally designed molecule intended to exploit the PTS for cellular entry. It is composed of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl "release mechanism," and a spermine molecule. The design allows the prodrug to be recognized and internalized by the PTS. Once inside the cell, the reducing intracellular environment triggers the release of active spermine.

Mechanism of Action

The therapeutic action of this compound is a two-step process:

-

Cellular Uptake via the Polyamine Transport System: The spermine moiety of the prodrug is recognized by the PTS, facilitating its transport into the cell. Since one of the primary amino groups of spermine is masked in the prodrug structure, it behaves as a substituted spermidine derivative for the purpose of transport.

-

Intracellular Spermine Release: The intracellular environment, which is more reducing than the extracellular space, triggers the reduction of the quinone component of the prodrug to a hydroquinone. This reduced form undergoes intramolecular cyclization, leading to the release of free spermine and a lactone byproduct.

This targeted delivery mechanism ensures that spermine is released preferentially inside cells with an active PTS and sufficient reducing potential.

Quantitative Data: Interaction with the Polyamine Transport System

The interaction of this compound with the PTS has been characterized through competitive uptake assays. These studies determined the kinetic parameters of the prodrug in comparison to natural polyamines in SRS patient-derived fibroblast cell lines. The data is summarized in the table below.

| Cell Line | Km (μM) for 3H-spermidine | Vmax (pmol/μg protein/min) | Ki Spermine (μM) | Ki Prodrug 1 (μM) |

| CMS-26559 | 9.44 ± 2.01 | 0.50 ± 0.10 | 3.30 ± 0.10 | 2.50 ± 0.43 |

| CMS-23916 | 6.55 ± 1.40 | 0.33 ± 0.07 | 3.41 ± 0.19 | 3.28 ± 0.13 |

Table 1: Kinetic parameters of 3H-spermidine uptake in two different Snyder-Robinson Syndrome mutant fibroblast cell lines in the presence of spermine or this compound as competitors. Data is presented as mean ± standard deviation from experiments performed in triplicate.

The similar Ki values for spermine and this compound suggest that the prodrug has a comparable affinity for the polyamine transporter as the natural ligand, spermine. This indicates that the modification of the spermine molecule in the prodrug does not significantly hinder its recognition by the PTS.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction and efficacy of this compound.

Competitive Radiolabeled Spermidine Uptake Assay

This assay is designed to determine the affinity of this compound for the polyamine transporter by measuring its ability to compete with the uptake of a radiolabeled polyamine, such as 3H-spermidine.

Materials:

-

Snyder-Robinson Syndrome (SRS) patient-derived fibroblasts (e.g., CMS-26559, CMS-23916)

-

Complete cell culture medium (e.g., DMEM with 15% FBS)

-

3H-spermidine

-

This compound

-

Spermine (as a positive control competitor)

-

Aminoguanidine (amine oxidase inhibitor)

-

Phosphate-buffered saline (PBS)

-

0.5 N NaOH for cell lysis

-

Scintillation cocktail

-

24-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed SRS fibroblasts in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of Reagents: Prepare stock solutions of this compound and spermine in an appropriate solvent. Prepare a working solution of 3H-spermidine in culture medium. Prepare a range of concentrations for the competitive inhibition assay (e.g., 0.1 µM to 100 µM of this compound and spermine). Include 1 mM aminoguanidine in all solutions to prevent degradation of the polyamines by serum amine oxidases.

-

Pre-incubation: On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with warm PBS.

-

Uptake Assay: Add the culture medium containing a fixed concentration of 3H-spermidine and varying concentrations of either this compound or spermine to the wells. Include control wells with only 3H-spermidine (for maximal uptake) and wells with a large excess of unlabeled spermidine (for non-specific binding).

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a fixed volume of 0.5 N NaOH to each well and incubating at room temperature for at least 30 minutes.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., Bradford or BCA assay) to normalize the uptake data.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total uptake. Plot the percentage of inhibition of 3H-spermidine uptake against the log concentration of the competitor (this compound or spermine). Determine the IC50 value from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Km), where [L] is the concentration of the radiolabeled ligand and Km is its Michaelis-Menten constant for the transporter.

HPLC Analysis of Intracellular Polyamines

This method is used to quantify the intracellular concentrations of spermine, spermidine, and putrescine following treatment with this compound to assess its efficacy in restoring intracellular spermine levels.

Materials:

-

SRS patient-derived fibroblasts

-

This compound

-

Complete cell culture medium

-

Aminoguanidine

-

Perchloric acid (PCA)

-

Dansyl chloride

-

Acetone

-

Proline

-

Toluene

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Polyamine standards (spermine, spermidine, putrescine)

Procedure:

-

Cell Treatment: Seed SRS fibroblasts in culture dishes and treat them with a specific concentration of this compound (e.g., 5 µM) in the presence of 1 mM aminoguanidine for a specified duration (e.g., 72 hours). Include untreated cells as a control.

-

Cell Harvesting and Lysis: After treatment, wash the cells with PBS, harvest them, and lyse the cell pellet by adding ice-cold perchloric acid (e.g., 0.2 M).

-

Protein Precipitation: Allow the samples to sit on ice for 30 minutes to precipitate proteins, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Dansylation of Polyamines: Transfer the supernatant containing the polyamines to a new tube. Add dansyl chloride in acetone and a saturated sodium carbonate solution. Incubate the mixture in the dark at room temperature overnight.

-

Extraction of Dansylated Polyamines: Add proline to the reaction mixture to quench the excess dansyl chloride. Extract the dansylated polyamines with toluene.

-

Sample Preparation for HPLC: Evaporate the toluene phase to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

-

HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the dansylated polyamines on a C18 reverse-phase column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water). Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantification: Prepare a standard curve using known concentrations of dansylated polyamine standards. Quantify the intracellular polyamine concentrations in the samples by comparing their peak areas to the standard curve. Normalize the results to the total protein content of the cell pellet.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The primary mechanism of this compound is to serve as a delivery vehicle for spermine. As such, its direct impact on signaling pathways is expected to be mediated by the released spermine. The research on this specific prodrug has primarily focused on its ability to restore intracellular spermine levels in SRS cells. There is currently no published evidence to suggest that this compound itself, or its byproducts, directly modulate other cellular signaling pathways. The observed biological effects are attributed to the restoration of spermine, which is known to play roles in various cellular processes.

Caption: Mechanism of action of this compound.

Experimental Workflow for Prodrug Evaluation

The evaluation of this compound involves a series of in vitro experiments to confirm its uptake, spermine release, and biological effect. The logical flow of these experiments is depicted below.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a targeted approach to spermine replacement therapy for Snyder-Robinson Syndrome. Its design leverages the endogenous polyamine transport system for cellular uptake and the intracellular reducing environment for the controlled release of spermine. Quantitative data from competitive uptake assays confirm its high affinity for the polyamine transporter. The experimental protocols provided in this guide offer a framework for the further investigation of this and similar prodrugs. Future research may focus on elucidating the full spectrum of cellular responses to this prodrug and its long-term efficacy and safety.

References

- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine Homeostasis in Snyder-Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamine Homeostasis in Snyder-Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Trimethyl Lock System: An In-depth Technical Guide to Triggered Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Trimethyl Lock (TML) system is a versatile and powerful tool in the field of targeted drug delivery, enabling the controlled release of therapeutic agents in response to specific physiological or pathological triggers. This technical guide provides a comprehensive overview of the TML system, including its core mechanism of action, diverse trigger strategies, and applications in prodrug design. Detailed experimental protocols for the synthesis, characterization, and evaluation of TML-based prodrugs are presented, alongside a compilation of quantitative data to aid in the design and comparison of TML systems. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the T.M.L. system's application in targeted therapy.

Introduction to the Trimethyl Lock System

The Trimethyl Lock (TML) system is a chemical motif based on an o-hydroxydihydrocinnamic acid derivative. Its utility in drug delivery stems from a sterically-driven, rapid intramolecular lactonization reaction.[1][2] This cyclization is "locked" or prevented by the presence of a protecting group on the phenolic hydroxyl moiety. Removal of this protecting group, or "triggering," unlocks the system, leading to a rapid and irreversible lactonization that concomitantly releases a drug molecule attached to the carboxylic acid function.[2][3]

The key to the TML system's effectiveness is the Thorpe-Ingold effect, where the three methyl groups on the linker create steric strain that is relieved upon cyclization, thus dramatically accelerating the rate of lactonization.[1] This rapid release mechanism makes the TML system an attractive platform for developing prodrugs that can be activated at a specific site of action, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.

Mechanism of Action

The core of the TML system's function lies in a two-step activation and release process:

-

Triggered Deprotection: The "lock" is a protecting group on the phenolic hydroxyl of the TML linker. This protecting group is designed to be cleaved by a specific trigger, such as an enzyme, a change in pH, or a redox reaction.

-

Intramolecular Cyclization and Drug Release: Once the protecting group is removed, the now-free phenolic hydroxyl group acts as a nucleophile, rapidly attacking the proximate ester or amide bond that links the drug to the TML molecule. This intramolecular cyclization forms a stable lactone and liberates the active drug.

The efficiency of this release is largely independent of the nature of the released drug, making the TML system broadly applicable for the delivery of a wide range of therapeutic agents.

Triggering Strategies for TML-Based Prodrugs

The versatility of the TML system is derived from the variety of triggers that can be employed to initiate drug release. The choice of trigger is critical for achieving site-specific drug delivery.

Enzyme-Triggered Release

Enzymes that are overexpressed in diseased tissues, such as tumors, are ideal triggers for TML-based prodrugs.

-

Esterases: Esterase-sensitive TML prodrugs are widely explored, utilizing an ester linkage as the protecting group. The high levels of esterases in tumor cells can cleave this ester, triggering drug release.

-

Phosphatases: Phosphatase-labile TML prodrugs employ a phosphate group as the trigger. Alkaline phosphatase, often upregulated in cancer, can dephosphorylate the TML linker, initiating drug release.

-

Reductases: Quinone-based TML systems can be activated by reductase enzymes, which are often abundant in the hypoxic microenvironment of solid tumors. Reduction of the quinone to a hydroquinone reveals the phenolic hydroxyl and triggers lactonization.

pH-Triggered Release

The acidic microenvironment of tumors (pH 6.5-6.8) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5) can be exploited for targeted drug release. TML prodrugs can be designed with acid-labile protecting groups that are stable at physiological pH (7.4) but are cleaved at lower pH values, leading to localized drug release.

Redox-Triggered Release

The tumor microenvironment is often characterized by a higher concentration of reducing agents, such as glutathione (GSH), compared to normal tissues. This redox potential difference can be harnessed to trigger TML systems. Disulfide bonds incorporated into the TML protecting group can be cleaved by GSH, initiating the lactonization and drug release cascade.

Quantitative Data on TML-Based Drug Release

The following table summarizes key quantitative data from various studies on TML-based prodrugs, providing a comparative overview of their release kinetics under different trigger conditions.

| Prodrug Name | Drug | Trigger | Condition | Half-life (t½) of Release | Reference |

| Isopropyl ester-TML-GYZ-319 | GYZ-319 | Esterase | Porcine Liver Esterase | Not specified, but release confirmed | |

| BUP-TML-C4-MG | Buprenorphine | Esterase | Simulated Intestinal Fluid (SIF) | > 2 hours | |

| BUP-TML-C5bMe-MG | Buprenorphine | Esterase | Simulated Intestinal Fluid (SIF) | > 3 hours (80% remaining) | |

| BUP-TML-C4 | Buprenorphine | Esterase | Rat Plasma | ~ 1.5 hours (53% released in 3h) | |

| BUP-TML-C5bMe | Buprenorphine | Esterase | Rat Plasma | ~ 2 hours (67% released in 3h) | |

| M-prodrug | Doxorubicin | pH | pH 5.5 | Faster release than at pH 7.4 | |

| BW-HP-101 | Hydrogen Sulfide | Esterase | Porcine Liver Esterase | Peak release at ~15 min | |

| Tenofovir bis-POM | Tenofovir | Esterase | Dog Plasma and Tissues | < 60 min | |

| Tenofovir bis-POC | Tenofovir | Esterase | Dog Plasma and Tissues | < 60 min | |

| Acelarin (Gemcitabine ProTide) | Gemcitabine | Multiple Enzymes | In vivo | 8.3 hours | |

| Brincidofovir (Cidofovir prodrug) | Cidofovir | Multiple Enzymes | In vivo | 24 hours |

Detailed Experimental Protocols

Synthesis of an Esterase-Sensitive TML Linker

This protocol is a general representation based on common synthetic strategies.

-

Starting Material: Commercially available 2,3-dimethylphenol.

-

Step 1: Friedel-Crafts Acylation: React 2,3-dimethylphenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propionyl side chain.

-

Step 2: Methylation: Methylate the phenolic hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate) and a base (e.g., K₂CO₃).

-

Step 3: Grignard Reaction: Prepare a Grignard reagent from methyl iodide and magnesium. React this Grignard reagent with the ketone from Step 2 to introduce the third methyl group and form a tertiary alcohol.

-

Step 4: Demethylation: Remove the methyl ether protecting group using a demethylating agent (e.g., BBr₃) to reveal the phenolic hydroxyl group.

-

Step 5: Acetylation (Trigger Installation): Acetylate the phenolic hydroxyl group with acetic anhydride in the presence of a base (e.g., pyridine) to install the esterase-sensitive trigger.

-

Step 6: Oxidation: Oxidize the tertiary alcohol to a carboxylic acid using a strong oxidizing agent (e.g., Jones reagent) to yield the final TML linker with a carboxylic acid handle for drug conjugation.

Conjugation of a Drug to the TML Linker

This protocol describes a general method for conjugating an amine-containing drug to the TML linker via an amide bond.

-

Activation of the TML Linker: Activate the carboxylic acid of the TML linker using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Coupling Reaction: Add the amine-containing drug to the activated TML linker solution. The reaction is typically stirred at room temperature for several hours to overnight.

-

Purification: Purify the resulting TML-drug conjugate by column chromatography on silica gel to remove unreacted starting materials and byproducts.

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro Drug Release Assay (Esterase-Triggered)

This protocol outlines a general procedure to evaluate the release of a drug from an esterase-sensitive TML prodrug.

-

Materials:

-

TML-drug conjugate stock solution (e.g., in DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Porcine liver esterase (PLE) or other relevant esterase solution in PBS.

-

Quenching solution (e.g., acetonitrile with an internal standard).

-

HPLC system with a suitable column and detector.

-

-

Procedure:

-

Prepare reaction vials containing PBS (and for the enzymatic reaction, the esterase solution) and pre-warm to 37°C.

-

Initiate the reaction by adding a small volume of the TML-drug conjugate stock solution to each vial to achieve the desired final concentration.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the concentration of the released drug and the remaining prodrug.

-

-

Data Analysis:

-

Generate a standard curve for the free drug to quantify its concentration in the samples.

-

Plot the concentration of the released drug versus time.

-

Calculate the half-life (t½) of drug release from the kinetic data.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of a TML-based anticancer prodrug.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to overexpress the target enzyme for an enzyme-triggered prodrug) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, TML-prodrug). Administer the treatments via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a defined dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacokinetic and Biodistribution Studies (Optional): At selected time points after dosing, collect blood and tumor tissue samples to quantify the concentrations of the prodrug and the released drug using LC-MS/MS. This provides insight into the in vivo activation and targeting of the prodrug.

-

Toxicity Assessment: Monitor the animals for any signs of toxicity, and at the end of the study, major organs can be collected for histopathological analysis.

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer drugs target key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for drug development. A TML-based prodrug could be designed to release an inhibitor of this pathway specifically in the tumor microenvironment.

Caption: PI3K/Akt/mTOR pathway targeted by a TML-delivered inhibitor.

Experimental Workflow for TML Prodrug Development

The following diagram illustrates a typical workflow for the development and evaluation of a TML-based prodrug.

Caption: A typical experimental workflow for TML prodrug development.

Conclusion

The Trimethyl Lock system represents a sophisticated and highly adaptable platform for the development of targeted drug delivery systems. Its rapid, trigger-responsive drug release mechanism offers a powerful strategy to enhance the therapeutic index of a wide range of drugs by minimizing systemic exposure and concentrating the therapeutic effect at the site of disease. The continuous development of novel TML-based prodrugs, coupled with a deeper understanding of disease-specific triggers, holds immense promise for the future of precision medicine. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the potential of the TML system in their therapeutic innovations.

References

- 1. [PDF] Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A pH-responsive prodrug for real-time drug release monitoring and targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Spermine Prodrug-1 in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical evaluation of Spermine Prodrug-1, a novel compound designed for spermine replacement therapy, particularly in the context of Snyder Robinson Syndrome (SRS). This document details the prodrug's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in its evaluation.

Introduction

Snyder Robinson Syndrome is a rare X-linked disorder caused by mutations in the spermine synthase (SMS) gene, leading to deficient intracellular spermine levels and an accumulation of its precursor, spermidine.[1][2][3] This imbalance is associated with a range of clinical manifestations, including intellectual disability, osteoporosis, and muscle wasting.[3][4] this compound is a redox-sensitive prodrug designed to deliver spermine directly into cells, thereby addressing the core biochemical defect in SRS. This guide summarizes the preclinical findings for this compound from studies in human fibroblast cell lines, a Drosophila model of SRS, and a mouse model of the disease.

Mechanism of Action

This compound is engineered for targeted intracellular delivery of spermine. Its design incorporates three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl release mechanism, and the spermine molecule itself. The presence of the spermine moiety facilitates uptake through the natural polyamine transport system.

Once inside the cell, the quinone component is reduced to a hydroquinone. This reduction triggers an intramolecular cyclization, leading to the release of free spermine and a lactone byproduct. This two-step activation process, involving cellular uptake and intracellular reduction, is designed to ensure targeted delivery and release of spermine within the cell.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound followed a multi-stage process, beginning with in vitro characterization and progressing to in vivo efficacy studies in two different animal models.

In Vitro Evaluation

Cell Viability and Toxicity

The toxicity of this compound, its parent compound spermine, and its lactone byproduct were evaluated in wild-type and SRS mutant human fibroblast cell lines.

| Compound | Cell Lines | Incubation Time (h) | IC50 (µM) |

| Spermine | Wild-type & SRS mutant fibroblasts | 72 | > 100 |

| Prodrug-1 | Wild-type & SRS mutant fibroblasts | 72 | > 100 |

| Lactone 6 (byproduct) | Wild-type & SRS mutant fibroblasts | 72 | > 100 |

| Table 1: In vitro toxicity of this compound and related compounds in human fibroblasts. |

Stability in Culture Media

The stability of Prodrug-1 was assessed in Dulbecco's Modified Eagle Medium (DMEM) containing 15% FBS at 37°C, with and without the amine oxidase inhibitor aminoguanidine (AG).

| Time (h) | % Prodrug-1 Remaining (-AG) | % Prodrug-1 Remaining (+AG 1mM) |

| 24 | 65% | 93% |

| 72 | Not Reported | 64% |

| Table 2: Stability of this compound in DMEM at 37°C. |

Importantly, no release of free spermine was detected in the media after 72 hours, indicating that the prodrug does not prematurely break down.

Intracellular Spermine Delivery

Treatment of SRS mutant fibroblasts with Prodrug-1 (5 µM) resulted in a significant increase in intracellular spermine levels, demonstrating successful delivery and release. However, some SRS cell lines with known mitochondrial defects, which can lead to lower cellular reduction potential, did not show an increase in spermine levels after prodrug treatment, suggesting that these cells could import the prodrug but not efficiently reduce it to release spermine.

Experimental Protocols

-

Cell Lines: Wild-type (CMS-24949) and SRS mutant (CMS-26559, CMS-6233, and CMS-23916) human fibroblasts were used.

-

Culture Conditions: Cells were maintained in DMEM with 15% FBS.

-

Assay: Cells were incubated with varying concentrations of spermine, Prodrug-1, or lactone 6 for 72 hours at 37°C. Cell viability was likely assessed using a standard method such as MTT or PrestoBlue assay, although the specific assay is not detailed in the provided text.

-

IC50 Determination: The concentration resulting in 50% inhibition of cell growth (IC50) was determined.

-

Sample Preparation: Fibroblasts were treated with 5 µM of either spermine or Prodrug-1 in the presence of 1 mM aminoguanidine. After treatment, cells were washed and lysed to extract intracellular polyamines.

-

Analysis: Polyamine levels were quantified by high-performance liquid chromatography (HPLC). The exact HPLC method (e.g., column, mobile phase, derivatization agent) is not specified in the provided text but would typically involve pre-column derivatization with an agent like dansyl chloride or o-phthalaldehyde followed by fluorescence detection.

-

Incubation: Prodrug-1 was incubated in complete DMEM with 15% FBS at 37°C for up to 72 hours, with or without 1 mM aminoguanidine.

-

Quantification: The remaining amount of Prodrug-1 over time was measured by HPLC. The percentage remaining was calculated by comparing the area under the curve (AUC) at each time point to the AUC at t=0.

In Vivo Evaluation

Drosophila Model of SRS

A Drosophila model of SRS (dSms e/e flies) was used to assess the in vivo efficacy of Prodrug-1.

| Treatment (100 µM in feed) | Sex | Outcome |

| Spermine | Male & Female | Significant extension of median survival (p < 0.001) |

| Prodrug-1 | Male & Female | Significant extension of median survival (p < 0.01) |

| Table 3: Survival outcomes in a Drosophila model of SRS treated with Spermine or Prodrug-1. |

-

Model: dSms e/e flies, a genetic model for SRS.

-

Treatment: Flies were maintained on a cornmeal-molasses-yeast medium containing either 100 µM spermine or 100 µM Prodrug-1 from the first day after eclosion.

-

Endpoint: Survival was monitored over time, and data were analyzed using the Log-rank (Mantel-Cox) test.

Mouse Model of SRS

A mouse model with the SmsG56S mutation was used to further evaluate Prodrug-1. These mice exhibit SRS-like traits, including reduced body weight and lower bone densities.

| Dosing Strategy | Duration | Outcome |

| Oral gavage | 5 times per week for 2 weeks | Rebalanced the Spermidine:Spermine ratio |

| Intraperitoneal injection | 6-8 weeks | Lower doses required; outcomes may have been moderated by the mouse background |

| Table 4: In vivo evaluation of this compound in an SRS mouse model. |

-

Model: A genetic mouse model with the SmsG56S mutation on various genetic backgrounds (pure C57BL/6J, mixed C3H, and backcrossed C57BL/6J x C3H).

-

Phenotyping: Viable mutant mice were characterized for body weight and bone density compared to wild-type littermates.

-

Dosing:

-

Acute Treatment: Oral gavage was administered 5 times per week for 2 weeks.

-

Chronic Treatment: Lower doses were administered via intraperitoneal injection over 6-8 weeks.

-

-

Endpoint: The primary biochemical endpoint was the measurement of spermidine and spermine levels in tissues to assess the rebalancing of the spermidine:spermine ratio.

Summary and Future Directions

The preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for Snyder Robinson Syndrome. The prodrug is designed for targeted intracellular delivery of spermine and has shown a favorable in vitro safety profile. It successfully delivers spermine to SRS patient-derived fibroblasts, though its efficacy may be dependent on the cellular reductive capacity. In vivo studies have shown promising results, with Prodrug-1 extending the lifespan of a Drosophila model of SRS and rebalancing the spermidine:spermine ratio in a mouse model of the disease.

Future work is anticipated to involve longer-duration studies in the SRS mouse model to further evaluate the safety and efficacy of Prodrug-1 in ameliorating the broader range of SRS symptoms. These studies will be critical in advancing this promising therapeutic candidate towards clinical evaluation.

References

- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic modulation of the polyamine metabolic pathway to restore normal spermidine/spermine ratios and ameliorate symptoms in Snyder-Robinson Syndrome models — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]

- 4. "Characterization of Snyder-Robinson Syndrome (SRS) in Mutant Mice and " by Deepshikha Mitra [stars.library.ucf.edu]

A Technical Guide to the Cellular Uptake and Metabolism of Spermine Prodrug-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spermine Prodrug-1, a novel compound designed for targeted intracellular delivery of spermine. The document details its mechanism of action, cellular uptake, metabolism, and the experimental protocols utilized for its evaluation, based on the foundational study by Tantak et al.[1].

Introduction

This compound is a redox-sensitive compound developed as a potential therapeutic for Snyder-Robinson Syndrome (SRS), a rare genetic disorder characterized by deficient spermine synthase activity and consequently low intracellular spermine levels[1][2]. The prodrug is engineered to utilize the natural polyamine transport system (PTS) for cellular entry, after which it undergoes intracellular reduction to release active spermine[1][3]. This targeted delivery strategy aims to replenish spermine levels in affected cells, thereby mitigating the pathological consequences of its deficiency.

The design of this compound incorporates three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl release mechanism, and a spermine molecule. This sophisticated design ensures that the prodrug remains stable extracellularly while enabling controlled release of spermine upon entering the reducing environment of the cell.

Mechanism of Action and Metabolism

The activation of this compound is a two-step process involving cellular uptake and intracellular reduction.

-

Cellular Uptake: this compound is recognized and transported into the cell by the polyamine transport system (PTS). The presence of the spermine moiety in its structure facilitates this uptake.

-

Intracellular Reduction and Spermine Release: Once inside the cell, the quinone component of the prodrug is reduced to a hydroquinone. This reduction triggers an intramolecular cyclization of the trimethyl lock system, leading to the release of free spermine and a lactone byproduct.

This mechanism ensures a targeted intracellular delivery of spermine, which is particularly advantageous in cells with active polyamine import.

Quantitative Data on Cellular Uptake and Metabolism

The efficacy of this compound in modulating intracellular polyamine levels has been quantitatively assessed in various fibroblast cell lines. The following tables summarize the key findings from these studies.

Table 1: Kinetic Parameters of this compound Uptake

| Cell Line | Compound | Ki (μM) |

| CMS-26659 | Spermine | 0.8 ± 0.2 |

| This compound | 1.5 ± 0.4 | |

| CMS-23916 | Spermine | 1.2 ± 0.3 |

| This compound | 2.1 ± 0.5 |

Data from competitive uptake experiments with 3H-spermidine.

Table 2: Effect of this compound on Intracellular Polyamine Levels in Fibroblast Cell Lines (72h treatment)

| Cell Line | Treatment (5 μM) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |

| WT | Untreated | - | - | 0.2 |

| CMS-26559 (SMS mutant) | Untreated | - | - | 49 |

| Spermine | - | - | - | |

| Prodrug-1 | - | - | - | |

| CMS-6233 (SMS mutant) | Untreated | ~12.25 | ~7.0 | ~1.75 |

| Spermine | Decreased | 15.6 | ~0.21 | |

| Prodrug-1 | Decreased | 8.7 | ~1.02 | |

| CMS-23916 (SMS mutant) | Untreated | - | - | ~3.3 |

| Spermine | - | - | ~0.56 | |

| Prodrug-1 | - | - | ~2.62 |

Note: Some specific concentration values for spermidine and spermine in the WT and CMS-26559 cell lines were not explicitly provided in the source material, but the resulting ratios were reported.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular uptake and metabolism of this compound.

Cell Culture

-

Cell Lines: Human fibroblast cell lines, including wild-type (WT) and Snyder-Robinson Syndrome (SRS) mutant lines (e.g., CMS-26559, CMS-6233, CMS-23916), were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS).

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Competitive Uptake Assay

To determine the kinetic parameters of prodrug uptake, a competitive binding assay with radiolabeled spermidine was performed.

-

Cell Seeding: Cells were seeded in appropriate culture plates and allowed to adhere.

-

Incubation: Cells were incubated with varying concentrations of this compound or unlabeled spermine in the presence of a constant concentration of 3H-spermidine.

-

Washing: After the incubation period, the cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

-

Lysis: Cells were lysed to release intracellular contents.

-

Scintillation Counting: The amount of intracellular 3H-spermidine was quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) was calculated by analyzing the displacement of 3H-spermidine by the prodrug or spermine.

Analysis of Intracellular Polyamines by HPLC

High-performance liquid chromatography (HPLC) was employed to quantify intracellular polyamine levels following treatment with this compound.

-

Cell Treatment: Cells were treated with this compound or spermine for a specified duration (e.g., 72 hours).

-

Cell Harvesting and Lysis: After treatment, cells were washed, harvested by trypsinization, and lysed using a hypersonic needle in a 0.2 M perchloric acid buffer.

-

Derivatization: The polyamines in the cell lysate were derivatized with dansyl chloride.

-

HPLC Analysis: The N-dansylated polyamines were separated and quantified by reverse-phase HPLC. The separation was achieved using a C18 column with a gradient elution of acetonitrile and water.

-

Quantification: The concentration of each polyamine was determined by comparing the peak areas to those of authentic standards.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

Caption: Intracellular activation pathway of this compound.

Caption: Workflow for analyzing intracellular polyamines via HPLC.

References

- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Promise of Targeted Spermine Delivery: A Technical Guide to the Bioavailability and Pharmacokinetics of a Redox-Sensitive Spermine Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of a novel redox-sensitive spermine prodrug, herein referred to as Spermine Prodrug-1. This prodrug has been developed as a potential therapeutic for conditions involving spermine deficiency, such as Snyder Robinson Syndrome (SRS)[1][2][3]. The innovative design of this prodrug allows for targeted intracellular delivery and release of spermine, leveraging the unique biochemical environment of cells.

Introduction to this compound

Spermine is a crucial polyamine involved in a myriad of cellular processes, including cell growth, differentiation, and the regulation of gene expression. Its deficiency is linked to severe developmental disorders like Snyder Robinson Syndrome[1][2]. Direct supplementation with spermine is often hampered by its degradation by serum amine oxidases and poor cellular uptake. This compound is engineered to overcome these limitations.

The prodrug consists of three key components:

-

A redox-sensitive quinone "trigger" : This allows for activation within the reducing environment of the cell.

-

A "trimethyl lock" (TML) aryl "release mechanism" : This facilitates the rapid, irreversible release of the active spermine molecule following the trigger.

-

The spermine molecule : This not only serves as the therapeutic agent but also facilitates uptake through the natural polyamine transport system.

Bioavailability and Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound in mammalian models is not yet available in the public domain. The primary research has focused on in vitro efficacy and in vivo studies in a Drosophila model of Snyder Robinson Syndrome, which demonstrated significant beneficial effects. However, in vitro stability and cellular uptake studies provide crucial insights into the prodrug's kinetic properties.

In Vitro Stability

The stability of this compound was assessed in cell culture media containing fetal bovine serum (FBS), which contains amine oxidases that can degrade polyamines.

| Time Point | Percent of Intact Prodrug Remaining |

| 24 hours | Not explicitly quantified, but stable enough for efficacy studies |

| 48 hours | Not explicitly quantified |

| 72 hours | 64% (in the presence of 1 mM aminoguanidine) |

Data extracted from in vitro stability studies described in Tantak et al., 2021.

These findings suggest that the prodrug design, which sequesters one end of the spermine molecule in an amide bond, offers some protection from degradation by serum amine oxidases compared to free spermine.

Cellular Uptake and Spermine Delivery

The design of this compound leverages the natural polyamine transport system for cellular entry. Studies in fibroblasts from patients with Snyder Robinson Syndrome demonstrated that the prodrug is taken up by the cells and successfully releases free spermine, leading to a rebalancing of intracellular polyamine pools. This targeted intracellular delivery is a key advantage, as it minimizes off-target effects and overcomes the challenges of administering free spermine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A key step involves the opening of a trimethyl lock (TML) lactone with N-bromo succinimide (NBS) in aqueous acetonitrile to yield an intermediate that is then coupled to spermine.

A detailed, step-by-step synthesis protocol can be found in the supporting information of the primary research publication by Tantak et al. (2021).

Prodrug Stability Studies

-

Preparation of Solutions : this compound was dissolved in an appropriate solvent and added to complete Dulbecco's Modified Eagle Medium (DMEM) containing 15% Fetal Bovine Serum (FBS).

-

Incubation : The solutions were incubated at 37°C for 24, 48, and 72 hours.

-

Sample Analysis : At each time point, aliquots were taken, and the concentration of the intact prodrug was determined using High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation in SRS Fibroblasts

-

Cell Culture : Fibroblasts derived from patients with Snyder Robinson Syndrome and wild-type fibroblasts were cultured under standard conditions.

-

Treatment : Cells were treated with this compound (typically at 5 µM) in the presence of 1 mM aminoguanidine (an amine oxidase inhibitor) to prevent extracellular degradation of released spermine.

-

Incubation : Cells were incubated with the prodrug for a specified period (e.g., 72 hours).

-

Polyamine Analysis : After incubation, cells were harvested, and intracellular polyamine levels (spermine, spermidine, putrescine) were quantified by HPLC analysis to assess the delivery and release of spermine.

Visualizations: Signaling Pathways and Experimental Workflows

Polyamine Metabolic Pathway

Caption: Simplified diagram of the polyamine biosynthesis pathway.

This compound Intracellular Activation Workflow

Caption: Proposed mechanism of this compound uptake and intracellular activation.

Experimental Workflow for In Vitro Efficacy

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Spermine Prodrug-1 in a Drosophila Model of Snyder-Robinson Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder characterized by intellectual disability, osteoporosis, muscle atrophy, and seizures.[1][2] The syndrome is caused by mutations in the spermine synthase (SMS) gene, which leads to a deficiency in the enzyme spermine synthase.[1][3] This enzymatic defect results in a characteristic polyamine imbalance, with low levels of spermine and an accumulation of its precursor, spermidine. This altered spermidine-to-spermine ratio is a key pathological hallmark of SRS and is associated with cellular dysfunction, including lysosomal defects and oxidative stress.

The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the underlying mechanisms of SRS and for testing potential therapeutic interventions. Drosophila models with mutations in the fly ortholog of SMS (dSms) recapitulate the key biochemical and phenotypic features of SRS, including reduced lifespan and impaired motor function.

Spermine Prodrug-1 is an innovative therapeutic candidate designed to address the core biochemical defect in SRS. This prodrug is engineered for targeted intracellular delivery of spermine. It consists of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock" (TML) aryl release mechanism, and a spermine molecule. This design facilitates uptake by the polyamine transport system. Once inside the cell, the quinone is reduced, initiating an intramolecular cyclization that releases active spermine. Studies in a Drosophila model of SRS have demonstrated that oral administration of this compound can confer significant beneficial effects, highlighting its potential as a novel treatment for this debilitating disorder.

These application notes provide a comprehensive overview of the use of this compound in a Drosophila model of SRS, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a Drosophila model of Snyder-Robinson Syndrome (dSms mutant).

| Treatment Group | Genotype | Sex | Median Lifespan (Days) | Percent Increase in Median Lifespan |

| Untreated | dSmse/e | Female | 25 | - |

| Spermine (100 µM) | dSmse/e | Female | 33 | 32% |

| This compound (100 µM) | dSmse/e | Female | 35 | 40% |

| Untreated | dSmse/e | Male | 23 | - |

| Spermine (100 µM) | dSmse/e | Male | 31 | 35% |

| This compound (100 µM) | dSmse/e | Male | 33 | 43% |

| Treatment Group | Genotype | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |

| Untreated | Wild-Type | ~1.5 | ~4.0 | ~0.38 |

| Untreated | dSmse/e | ~5.0 | ~0.5 | ~10.0 |

| This compound (100 µM) | dSmse/e | ~3.0 | ~2.5 | ~1.2 |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Drosophila Food

This protocol details the preparation of fly food supplemented with this compound for administration to Drosophila.

Materials:

-

Standard Drosophila food medium (e.g., cornmeal-yeast-agar medium)

-

This compound

-

Appropriate solvent for this compound (e.g., sterile water or a mild solvent compatible with the prodrug and fly health)

-

Vials for fly culture

-

Weighing scale

-

Microwave or heating plate for preparing fly food

-

Pipettes

Procedure:

-

Prepare the standard Drosophila food medium according to your laboratory's established protocol.

-

Allow the food to cool to approximately 55-60°C. This temperature is crucial to prevent the degradation of the heat-sensitive components of the food and the prodrug.

-

Prepare a stock solution of this compound. The concentration of the stock solution should be calculated to achieve the desired final concentration in the fly food (e.g., 100 µM).

-

Add the calculated volume of the this compound stock solution to the cooled fly food.

-

Mix the food thoroughly to ensure a uniform distribution of the prodrug.

-

Dispense the drug-supplemented food into clean fly vials.

-

Allow the food to solidify at room temperature.

-

Once solidified, the vials are ready for housing the flies.

-

For control groups, prepare an identical batch of food containing the solvent used to dissolve the prodrug, but without the prodrug itself.

Protocol 2: Drosophila Lifespan Assay

This protocol describes the methodology for assessing the lifespan of SRS model flies treated with this compound.

Materials:

-

dSms mutant flies and corresponding wild-type control flies

-

Vials containing control food and food supplemented with this compound

-

Fly incubator set to standard conditions (e.g., 25°C, 60% humidity, 12:12 hour light:dark cycle)

-

Anesthetization apparatus (e.g., CO2 pad)

-

Fine paintbrushes for manipulating flies

Procedure:

-

Collect newly eclosed adult flies (0-24 hours old) of the desired genotypes.

-

Anesthetize the flies lightly with CO2 and sort them by sex and genotype.

-

Place a defined number of flies (e.g., 20-25) into each vial containing either control or drug-supplemented food.

-

Maintain the vials in a controlled environment incubator.

-

Transfer the flies to fresh vials with the corresponding food every 2-3 days.

-

At each transfer, record the number of dead flies in each vial.

-

Continue the experiment until all flies have died.

-

Calculate the median and maximum lifespan for each experimental group.

-

Plot survival curves (e.g., Kaplan-Meier curves) and perform statistical analysis (e.g., log-rank test) to determine the significance of any observed differences in lifespan.

Protocol 3: Negative Geotaxis (Climbing) Assay

This assay is used to evaluate the motor function of Drosophila by measuring their innate climbing response against gravity.

Materials:

-

Adult flies (e.g., 10-15 days old) from each treatment group

-

Vertical climbing apparatus (e.g., a row of empty polystyrene vials or a specialized apparatus like the RING system)

-

A ruler or markings on the vials to indicate climbing distance

-

A camera to record the climbing behavior (optional but recommended for precise analysis)

-

A timer

Procedure:

-

Transfer a set number of flies (e.g., 10-20) into each testing vial without anesthesia.

-

Allow the flies to acclimate to the new environment for a few minutes.

-

Gently tap the vials on a soft surface to bring all the flies to the bottom.

-

Start the timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time frame (e.g., 10-15 seconds).

-

Repeat the trial several times for each group of flies, with a short rest period between trials.

-

Calculate the percentage of flies that successfully climb for each trial and average the results for each experimental group.

-

Perform statistical analysis to compare the climbing performance between different treatment groups.

Protocol 4: Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the measurement of spermidine and spermine levels in Drosophila to assess the biochemical effects of this compound.

Materials:

-

Adult flies from each treatment group

-

Homogenizer

-

Perchloric acid (PCA)

-

Dansyl chloride solution

-

Proline

-

Toluene

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Spermidine and spermine standards

Procedure:

-

Collect a defined number of flies from each group and flash-freeze them.

-

Homogenize the flies in a solution of perchloric acid.

-

Centrifuge the homogenate to pellet the protein and other cellular debris.

-

Transfer the supernatant (containing the polyamines) to a new tube.

-

Derivatize the polyamines in the supernatant by adding dansyl chloride and incubating at a high temperature.

-

Stop the reaction by adding proline.

-

Extract the dansylated polyamines with toluene.

-

Evaporate the toluene and resuspend the derivatized polyamines in a suitable solvent for HPLC analysis.

-

Inject the samples into the HPLC system.

-

Separate the polyamines on the C18 column using an appropriate gradient of solvents.

-

Detect the dansylated polyamines using the fluorescence detector.

-

Quantify the levels of spermidine and spermine by comparing the peak areas to those of known standards.

-

Normalize the polyamine levels to the total protein content of the initial homogenate.

Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Evaluating this compound.

Caption: Polyamine Biosynthesis Pathway and Prodrug-1 Intervention.

References

Application Notes: Spermine Prodrug-1 for SRS Fibroblast Cell Culture

Introduction

Snyder-Robinson Syndrome (SRS) is a rare X-linked intellectual disability syndrome caused by mutations in the spermine synthase (SMS) gene.[1][2] This genetic defect leads to a deficiency in the enzyme spermine synthase, resulting in low intracellular levels of spermine and an accumulation of its precursor, spermidine.[1][2][3] The resulting imbalance in the spermidine-to-spermine ratio is a pathognomonic feature of SRS and is linked to the multisystemic symptoms observed in patients. Spermine Prodrug-1 is a novel therapeutic agent designed as a spermine replacement therapy for SRS. This redox-sensitive prodrug is engineered to be taken up by cells via the polyamine transport system and subsequently releases active spermine intracellularly, thereby aiming to restore the normal polyamine balance. These application notes provide detailed protocols for the use of this compound in SRS fibroblast cell culture models.

Product Description

This compound is a multi-component molecule consisting of:

-

A redox-sensitive quinone "trigger"

-

A "trimethyl lock (TML)" aryl "release mechanism"

-

Spermine as the active drug cargo

The design facilitates cellular uptake through the polyamine transport system. Once inside the cell, the quinone trigger is reduced, initiating an intramolecular cyclization that releases free spermine and a lactone byproduct.

Experimental Protocols

1. General Culture of SRS Fibroblasts

This protocol outlines the standard procedure for culturing human dermal fibroblasts, which can be adapted for SRS patient-derived fibroblast cell lines.

-

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Penicillin-Streptomycin solution

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

-

-

Procedure:

-

Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Thaw cryopreserved SRS fibroblasts rapidly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed complete growth medium.

-

Incubate the flask at 37°C in a humidified 5% CO2 incubator.

-

Replace the medium every 2-3 days.

-

When cells reach 70-80% confluency, subculture them by first washing with PBS, then detaching with 0.05% Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks at a 1:5 to 1:10 split ratio.

-

2. Treatment of SRS Fibroblasts with this compound

This protocol describes the application of this compound to SRS fibroblast cultures.

-

Materials:

-

This compound

-

Aminoguanidine (AG), an amine oxidase inhibitor

-

SRS fibroblast cultures in multi-well plates or flasks

-

Complete growth medium

-

-

Procedure:

-

Seed SRS fibroblasts in the desired culture vessel (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (typically 50-70%).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On the day of the experiment, prepare the final treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 5 µM) in complete growth medium.

-

It is recommended to also add aminoguanidine (AG) to the treatment medium at a final concentration of 1 mM to inhibit the degradation of polyamines by amine oxidases present in the serum.

-

Remove the existing medium from the cells and replace it with the treatment medium containing this compound and AG.

-

Include appropriate controls, such as vehicle-treated cells and cells treated with exogenous spermine.

-

Incubate the cells for the desired treatment duration (e.g., 72 hours).

-